A Comprehensive Technical Guide to 4-(3-Fluorophenyl)-3-methylbenzoic acid
A Comprehensive Technical Guide to 4-(3-Fluorophenyl)-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-(3-Fluorophenyl)-3-methylbenzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry and material science. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines confirmed identification with predictive methodologies and field-proven insights to offer a robust resource for researchers.
Introduction
4-(3-Fluorophenyl)-3-methylbenzoic acid, with the Chemical Abstracts Service (CAS) number 1008773-96-3 , belongs to the class of biphenyl carboxylic acids.[1] This structural motif is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[2][3][4] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated biphenyls particularly attractive for the development of novel therapeutics.[4] This guide will cover the compound's identification, a proposed synthetic route based on established palladium-catalyzed cross-coupling reactions, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and development.
| Property | Value | Source/Method |
| CAS Number | 1008773-96-3 | [1] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.23 g/mol | Calculated |
| Synonym | 3'-Fluoro-2-Methyl-[1,1'-biphenyl]-4-carboxylic acid | [1] |
| Predicted Melting Point | 170-185 °C | Based on similar biphenyl carboxylic acids |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Based on structural analogs |
| Predicted pKa | ~4.0-4.5 | Based on benzoic acid derivatives |
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7][8] This approach offers high yields and tolerance to a wide range of functional groups. A plausible and efficient synthesis of 4-(3-Fluorophenyl)-3-methylbenzoic acid involves the palladium-catalyzed coupling of 4-bromo-3-methylbenzoic acid with (3-fluorophenyl)boronic acid.
Reaction Scheme
Caption: Proposed synthesis of 4-(3-Fluorophenyl)-3-methylbenzoic acid.
Step-by-Step Experimental Protocol
Materials:
-
4-Bromo-3-methylbenzoic acid
-
(3-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-3-methylbenzoic acid (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(3-Fluorophenyl)-3-methylbenzoic acid.
Structural Elucidation: Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of 4-(3-Fluorophenyl)-3-methylbenzoic acid and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |
| ~7.9-8.1 | Multiplet | 2H | Aromatic protons ortho to -COOH |
| ~7.2-7.6 | Multiplet | 4H | Aromatic protons of the fluorophenyl ring |
| ~7.1-7.2 | Doublet | 1H | Aromatic proton para to -COOH |
| ~2.4 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~167-170 | -COOH |
| ~161-164 (d, J ≈ 245 Hz) | C-F |
| ~125-145 | Aromatic carbons |
| ~20 | -CH₃ |
FT-IR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Assignment |
| ~2500-3300 (broad) | O-H stretch of carboxylic acid |
| ~1680-1710 | C=O stretch of carboxylic acid |
| ~1600, ~1450 | C=C aromatic ring stretches |
| ~1200-1300 | C-O stretch |
| ~1100-1200 | C-F stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| ~230.07 | [M]⁺ (Molecular Ion) |
| ~213.07 | [M-OH]⁺ |
| ~185.08 | [M-COOH]⁺ |
Potential Applications in Research and Development
Biphenyl carboxylic acid derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
-
Pharmaceuticals: This scaffold is present in numerous drugs, including anti-inflammatory agents, antihypertensives, and anticancer therapeutics.[3] The specific substitution pattern of 4-(3-Fluorophenyl)-3-methylbenzoic acid makes it a valuable building block for creating new chemical entities with potentially improved efficacy and safety profiles.
-
Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides due to their enhanced biological activity.
-
Material Science: The rigid biphenyl core can be incorporated into polymers to create materials with high thermal stability and unique liquid crystalline properties.
Workflow for a Typical Application in Drug Discovery
The following diagram illustrates a typical workflow for utilizing 4-(3-Fluorophenyl)-3-methylbenzoic acid in a lead optimization campaign.
Caption: Drug discovery workflow utilizing the target compound.
Conclusion
4-(3-Fluorophenyl)-3-methylbenzoic acid (CAS: 1008773-96-3) is a valuable chemical entity with significant potential in various scientific domains, particularly in drug discovery and material science. While detailed experimental data for this specific molecule is not widely published, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic protocol via Suzuki-Miyaura coupling offers a reliable method for its preparation, and the predicted spectroscopic data provides a baseline for its characterization. As research into novel chemical scaffolds continues, compounds like 4-(3-Fluorophenyl)-3-methylbenzoic acid will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.
References
-
Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
-
A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scientific Research Publishing. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]
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